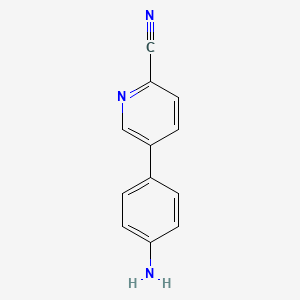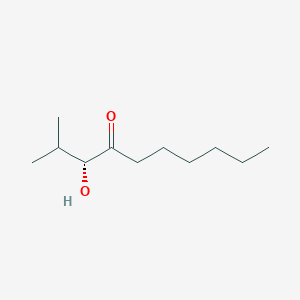
(3R)-3-hydroxy-2-methyldecan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-hydroxy-2-methyldecan-4-one is an organic compound with a chiral center at the third carbon atom. This compound is a hydroxy ketone, which means it contains both a hydroxyl group (-OH) and a ketone group (C=O) in its structure. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxy-2-methyldecan-4-one can be achieved through several methods. One common approach involves the stereoselective reduction of a precursor ketone. For instance, the reduction of 2-methyl-4-decanone using a chiral catalyst can yield the desired this compound. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method is the catalytic hydrogenation of 2-methyl-4-decanone using a chiral catalyst under high pressure and temperature. This method ensures high yield and enantiomeric purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-hydroxy-2-methyldecan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: 2-methyl-4-decanone or 2-methyl-4-decanoic acid.
Reduction: 3-hydroxy-2-methyldecanol.
Substitution: 3-chloro-2-methyldecan-4-one.
Wissenschaftliche Forschungsanwendungen
(3R)-3-hydroxy-2-methyldecan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of natural products and secondary metabolites.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (3R)-3-hydroxy-2-methyldecan-4-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, the hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The ketone group can also participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S)-3-hydroxy-2-methyldecan-4-one
- 3-hydroxy-2-methyldodecan-4-one
- 3-hydroxy-2-methylundecan-4-one
Uniqueness
(3R)-3-hydroxy-2-methyldecan-4-one is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. The (3R) configuration may result in different biological activities compared to its (3S) enantiomer or other similar compounds.
Eigenschaften
CAS-Nummer |
674293-28-8 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
(3R)-3-hydroxy-2-methyldecan-4-one |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-7-8-10(12)11(13)9(2)3/h9,11,13H,4-8H2,1-3H3/t11-/m1/s1 |
InChI-Schlüssel |
WKFNWAWRKRHNPD-LLVKDONJSA-N |
Isomerische SMILES |
CCCCCCC(=O)[C@@H](C(C)C)O |
Kanonische SMILES |
CCCCCCC(=O)C(C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


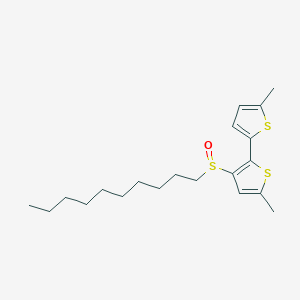
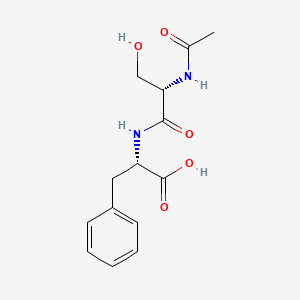
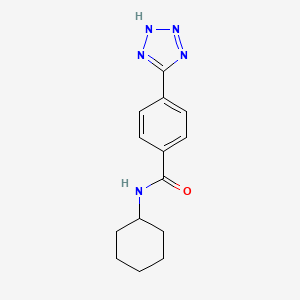
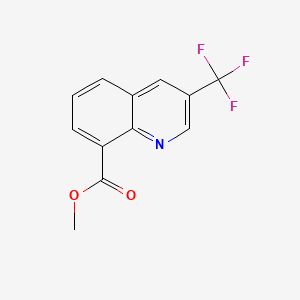
![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12521250.png)
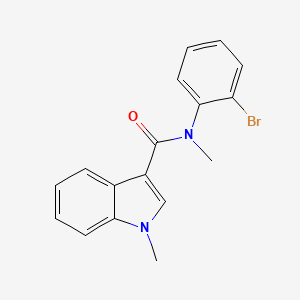
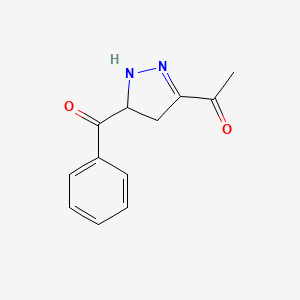
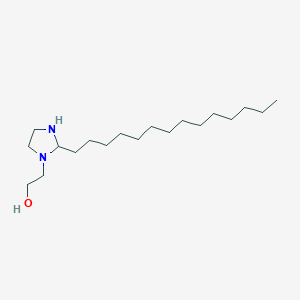

![4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12521292.png)
